molecular formula C15H13N5O3S B4322635 2-[(4-ALLYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)ACETAMIDE

2-[(4-ALLYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)ACETAMIDE

Cat. No.: B4322635
M. Wt: 343.4 g/mol
InChI Key: JXMRIATVLVSJIL-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-3-thiole derivatives conjugated with acetamide moieties. Its structure features:

  • Triazole core: A 4-allyl-substituted 1,2,4-triazole ring, which enhances metabolic stability and hydrophobic interactions .
  • This substitution is distinct from simpler aryl or alkyl groups in analogs, suggesting unique pharmacokinetic or pharmacodynamic profiles.

Properties

IUPAC Name

N-(6-cyano-1,3-benzodioxol-5-yl)-2-[(4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3S/c1-2-3-20-8-17-19-15(20)24-7-14(21)18-11-5-13-12(22-9-23-13)4-10(11)6-16/h2,4-5,8H,1,3,7,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMRIATVLVSJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=NN=C1SCC(=O)NC2=CC3=C(C=C2C#N)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ALLYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)ACETAMIDE typically involves multiple stepsThe final step often involves the addition of the cyano group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-ALLYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted triazole derivatives .

Scientific Research Applications

2-[(4-ALLYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-ALLYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with cellular receptors, leading to its therapeutic effects. The triazole ring and the cyano group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations

Triazole Core Modifications
  • Allyl vs. In contrast, amino groups () increase hydrogen-bonding capacity, which may optimize target binding (e.g., enzyme inhibition).
  • C5 Substituents : The benzotriazol-1-ylmethyl group () introduces steric bulk, possibly affecting selectivity. Furan-2-yl () and thienyl () groups confer aromaticity, influencing electronic properties and metabolic stability.
Acetamide Side Chain
  • The target compound’s 6-cyano-1,3-benzodioxol-5-yl group combines a cyano (electron-withdrawing) and benzodioxol (oxygen-rich) motif, which may enhance binding to oxidoreductases or inflammatory mediators. Comparatively, methylphenyl () or benzylthiazol () groups prioritize hydrophobic interactions.
Pharmacological Implications
  • Anticancer Activity : Compounds with benzylthiazol substituents () show moderate cytotoxicity, likely via thiazole-mediated interference with nucleotide synthesis. The target compound’s benzodioxol group may similarly disrupt DNA repair pathways.
  • Anti-exudative Effects: Furan-2-yl derivatives () exhibit significant anti-exudative activity (up to 67% inhibition), comparable to diclofenac sodium. The cyano-benzodioxol group in the target compound may amplify this effect by modulating COX-2 or cytokine expression.

Biological Activity

The compound 2-[(4-allyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(6-cyano-1,3-benzodioxol-5-yl)acetamide is a hybrid molecule that combines elements from triazole and benzodioxole structures. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure

The chemical formula for this compound is C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S, with a molecular weight of 416.51 g/mol. The structural components include:

  • Triazole Ring : Known for its role in various pharmacological activities.
  • Benzodioxole Moiety : Associated with diverse biological properties.
  • Allyl Group : Enhances lipophilicity and biological activity.

Anticancer Activity

Recent studies have shown that compounds similar to the target molecule exhibit significant anticancer properties. For instance:

  • Cytotoxicity Assays : Compounds with triazole rings have demonstrated promising IC50 values against breast (MCF-7) and liver (HepG2) cancer cell lines. For example, related compounds exhibited IC50 values ranging from 0.32 µM to 8.91 µM against these cell lines .
  • Mechanism of Action : The mechanism often involves apoptosis induction and cell cycle arrest at critical phases (G2/M or S phase), which is crucial for effective cancer treatment .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been well-documented:

  • Testing Against Pathogens : Compounds have been evaluated against various bacterial strains, showing significant antibacterial activity. For instance, derivatives have been tested against both Gram-positive and Gram-negative bacteria with varying degrees of effectiveness .

Enzyme Inhibition

Certain studies have indicated that the compound may act as an inhibitor for specific enzymes relevant in cancer proliferation:

  • Dual Inhibition : Some related compounds showed dual inhibition against EGFR and PARP-1, which are critical targets in cancer therapy .

Case Study 1: Synthesis and Evaluation

A study synthesized related triazole hybrids and evaluated their biological activities:

  • Methodology : The synthesized compounds were tested using MTT assays to determine cytotoxicity.
  • Results : Notable findings included compounds that induced apoptosis in cancer cells and showed lower IC50 values compared to standard drugs like Erlotinib .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of triazole derivatives:

  • Findings : The study reported high efficacy against multiple bacterial strains, indicating the potential for developing new antimicrobial agents based on this scaffold .

Data Table: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50 Values (µM)Mechanism of Action
AnticancerMCF-70.32 - 8.91Apoptosis induction, Cell cycle arrest
AnticancerHepG23.21 - 8.91Apoptosis induction
AntimicrobialE. coliVariesBacterial growth inhibition
AntimicrobialS. aureusVariesBacterial growth inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-ALLYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(4-ALLYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)ACETAMIDE

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